Cas no 1016510-18-1 (2-(2-Methoxyethoxy)pyridin-3-amine)

2-(2-Methoxyethoxy)pyridin-3-amine is a pyridine derivative featuring a methoxyethoxy substituent at the 2-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its functional groups enable further derivatization, facilitating the development of complex molecules. The methoxyethoxy side chain enhances solubility in polar solvents, improving reaction efficiency in certain synthetic pathways. The amine group offers reactivity for coupling or condensation reactions, making it valuable for constructing heterocyclic frameworks. Careful handling is recommended due to potential sensitivity to air or moisture. Storage under inert conditions ensures stability.
2-(2-Methoxyethoxy)pyridin-3-amine structure
1016510-18-1 structure
Product Name:2-(2-Methoxyethoxy)pyridin-3-amine
CAS No:1016510-18-1
MF:C8H12N2O2
MW:168.193081855774
CID:2104248
Update Time:2025-10-20

2-(2-Methoxyethoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyethoxy)-3-Pyridinamine
    • 2-(2-methoxyethoxy)pyridin-3-amine
    • NE43715
    • 3-Pyridinamine, 2-(2-methoxyethoxy)-
    • Z1263529716
    • 2-(2-Methoxyethoxy)pyridin-3-amine
    • Inchi: 1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3
    • InChI Key: JRBZDPWWGGLQNE-UHFFFAOYSA-N
    • SMILES: O(C1C(=CC=CN=1)N)CCOC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 122
  • Topological Polar Surface Area: 57.4

2-(2-Methoxyethoxy)pyridin-3-amine Security Information

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Additional information on 2-(2-Methoxyethoxy)pyridin-3-amine

Introduction to 2-(2-Methoxyethoxy)pyridin-3-amine (CAS No. 1016510-18-1)

2-(2-Methoxyethoxy)pyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1016510-18-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridine derivative exhibits a unique structural framework that has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The compound’s chemical structure consists of a pyridine core substituted with an N-methyl-2-(2-methoxyethoxy)amino group, which imparts distinct electronic and steric properties suitable for various biochemical interactions.

The pyridine moiety is a cornerstone in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of the 2-(2-methoxyethoxy) group further enhances the compound’s solubility and bioavailability, making it a promising candidate for further investigation in drug development pipelines. This structural feature is particularly relevant in contemporary pharmaceutical research, where optimizing solubility and metabolic stability is critical for successful drug candidates.

In recent years, there has been a surge in interest regarding pyridine-based compounds due to their versatility in modulating biological pathways. Specifically, derivatives of 2-(2-methoxyethoxy)pyridin-3-amine have been explored for their potential role in inhibiting key enzymes involved in inflammatory responses and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Such mechanisms are highly relevant in addressing chronic inflammatory diseases, which remain a major global health challenge.

The N-methyl-2-(2-methoxyethoxy)amino substituent in CAS No. 1016510-18-1 also contributes to the compound’s pharmacological profile by influencing its binding affinity and selectivity. This region of the molecule can be fine-tuned through structural modifications to enhance interactions with specific biological targets. For instance, computational modeling studies have indicated that slight alterations in this moiety could improve binding affinity to certain protein kinases, which are implicated in cancer progression. Such findings underscore the importance of 2-(2-methoxyethoxy)pyridin-3-amine as a scaffold for developing novel therapeutic agents.

Advances in synthetic methodologies have enabled more efficient production of CAS No. 1016510-18-1, facilitating its use in high-throughput screening (HTS) campaigns. These screenings are instrumental in identifying lead compounds for further optimization before clinical trials. The compound’s favorable physicochemical properties, such as low toxicity and good oral bioavailability, make it an attractive candidate for preclinical development. Moreover, its stability under various storage conditions ensures reliability in experimental settings.

Recent breakthroughs in understanding enzyme-drug interactions have highlighted the potential of pyridine derivatives like CAS No. 1016510-18-1 in modulating enzyme activity through allosteric inhibition or covalent binding. For example, research has demonstrated that certain pyridine-based compounds can inhibit Janus kinases (JAKs), which are overactive in autoimmune diseases like rheumatoid arthritis. The structural flexibility of N-methyl-2-(2-methoxyethoxy)amino allows for modifications that could enhance specificity against JAK family members while minimizing off-target effects.

The pharmaceutical industry continues to leverage cutting-edge technologies such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) to explore the therapeutic potential of compounds like CAS No. 1016510-18-1. These approaches rely on high-resolution crystal structures of target proteins to guide the optimization process. By integrating these techniques with traditional medicinal chemistry principles, researchers aim to develop drugs with improved efficacy and safety profiles.

In conclusion, 2-(2-Methoxyethoxy)pyridin-3-amine (CAS No. 1016510-18-1) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its application spans multiple therapeutic areas, including anti-inflammatory and anticancer treatments, making it a valuable asset for drug discovery programs. As synthetic methods improve and our understanding of biological pathways deepens, compounds like this will continue to play a pivotal role in shaping the future of medicine.

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